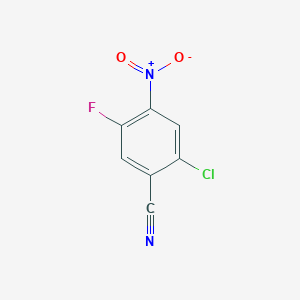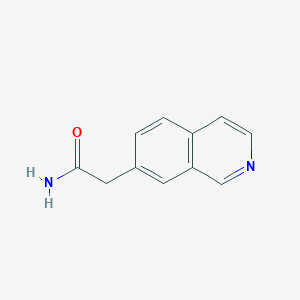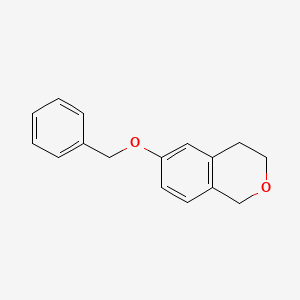
6-(Benzyloxy)isochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)isochroman is a chemical compound belonging to the isochroman family, which is characterized by a benzene ring fused to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in dimethyl carbonate, providing a green and efficient synthesis route . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and green solvents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Benzyloxy)isochroman undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of isochromans can be achieved using [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Common Reagents and Conditions:
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as Grignard reagents and amides.
Major Products: The major products formed from these reactions include various substituted isochromans and isochromanones, which can be further derivatized for specific applications .
Aplicaciones Científicas De Investigación
6-(Benzyloxy)isochroman has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)isochroman involves its interaction with molecular targets and pathways. For example, in the oxa-Pictet–Spengler reaction, the compound undergoes cyclization to form the isochroman ring system. This reaction is facilitated by the presence of electrophiles and nucleophiles, which interact to form the final product .
Comparación Con Compuestos Similares
6-(Benzyloxy)isochroman can be compared with other similar compounds, such as:
Isochroman: The parent compound, which lacks the benzyloxy substituent.
Isochromanone: An oxidized derivative of isochroman.
Functionalized Isochromans: Compounds with various substituents on the isochroman ring, which can exhibit different chemical and biological properties.
Propiedades
Fórmula molecular |
C16H16O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
6-phenylmethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)11-18-16-7-6-15-12-17-9-8-14(15)10-16/h1-7,10H,8-9,11-12H2 |
Clave InChI |
HDFZTZUZRXWHFF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


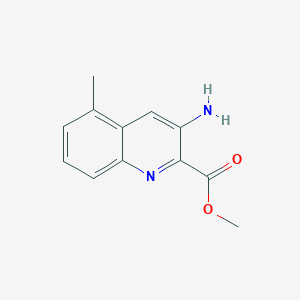
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
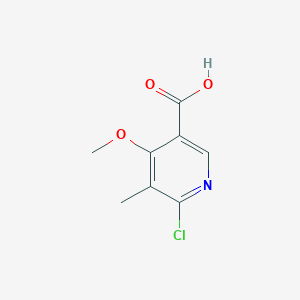
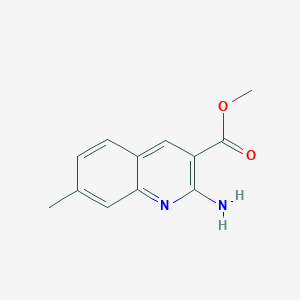
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)

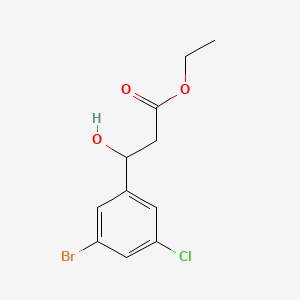
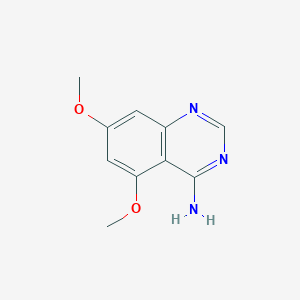
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)


![[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13667842.png)
